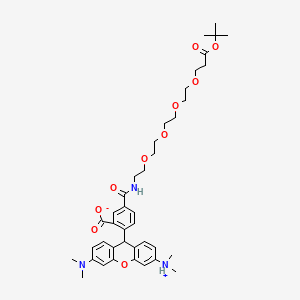

TAMRA-PEG4-t-butyl ester

Description

TAMRA-PEG4-t-butyl ester is a PEGylated derivative of tetramethylrhodamine (TAMRA), a fluorescent dye widely used in biological imaging, protein labeling, and drug discovery. The compound features a PEG4 (tetraethylene glycol) spacer and a t-butyl ester group, which serve distinct roles:

- PEG4: Enhances aqueous solubility, reduces nonspecific binding, and modulates pharmacokinetic properties (e.g., circulation time and biodistribution) .

- t-Butyl ester: Provides chemical protection for the carboxylic acid group, preventing premature reactivity or degradation during synthesis or storage .

This compound is cataloged under AP14177 (as per ) and is utilized in pharmaceutical research for its stability and versatility in conjugating with biomolecules (e.g., peptides, antibodies) .

Propriétés

Formule moléculaire |

C40H53N3O10 |

|---|---|

Poids moléculaire |

735.9 g/mol |

Nom IUPAC |

2-[3-(dimethylamino)-6-(dimethylazaniumyl)-9H-xanthen-9-yl]-5-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C40H53N3O10/c1-40(2,3)53-36(44)14-16-48-18-20-50-22-23-51-21-19-49-17-15-41-38(45)27-8-11-30(33(24-27)39(46)47)37-31-12-9-28(42(4)5)25-34(31)52-35-26-29(43(6)7)10-13-32(35)37/h8-13,24-26,37H,14-23H2,1-7H3,(H,41,45)(H,46,47) |

Clé InChI |

VMNQSPWBGGYMCC-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2C3=C(C=C(C=C3)[NH+](C)C)OC4=C2C=CC(=C4)N(C)C)C(=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Activation of TAMRA Dye

- Reagents and Conditions : TAMRA is commonly activated by converting its carboxyl group into an N-hydroxysuccinimide (NHS) ester using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of NHS.

- Purpose : This activation facilitates subsequent conjugation reactions with amine groups on the PEG linker or biomolecules.

Formation of the tert-Butyl Ester

- Esterification Method : The tert-butyl ester group is introduced to protect the carboxyl function during synthesis. This is typically done by esterification reactions using tert-butyl chloroformate or tert-butyl acetate in the presence of acid catalysts or base.

- Typical Procedure :

- The carboxylic acid intermediate is reacted with tert-butyl chloroformate or tert-butyl acetate under controlled temperature conditions.

- Catalysts such as perchloric acid or bases like potassium hydroxide in solvents such as tetrahydrofuran (THF) are used.

- Purification : The product is purified by extraction, drying over anhydrous sodium sulfate, and flash chromatography using solvents like cyclohexane/ethyl acetate mixtures.

- Yield and Purity : Yields are generally moderate to high (50–70%), with the tert-butyl ester providing stability during subsequent synthetic steps.

Detailed Stepwise Synthesis Scheme

| Step | Description | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Activation of TAMRA to NHS ester | TAMRA + DCC + NHS in dry solvent (e.g., dichloromethane) | Formation of TAMRA-NHS ester | High (typically >80%) |

| 2 | Introduction of PEG4 linker | Mitsunobu reaction of N-Boc-protected amine intermediate with PEG4-alcohol | PEG4-linked intermediate with protected amines | Moderate to high (60–75%) |

| 3 | Deprotection of amines | Acidic conditions (e.g., TFA) | Free amine for coupling | Quantitative |

| 4 | Coupling of PEG4 intermediate with TAMRA-NHS ester | Amide bond formation under mild basic conditions | TAMRA-PEG4 conjugate | High (70–85%) |

| 5 | Esterification to form tert-butyl ester | Reaction with tert-butyl chloroformate or tert-butyl acetate in THF with acid/base catalyst | TAMRA-PEG4-t-butyl ester | Moderate (50–70%) |

| 6 | Purification | Extraction, drying, flash chromatography (solvent gradient e.g., cyclohexane/ethyl acetate) | Pure TAMRA-PEG4-t-butyl ester | — |

Analytical and Purification Techniques

- Chromatography : Flash chromatography on silica gel using solvent gradients (e.g., hexane/ethyl acetate or cyclohexane/ethyl acetate) is standard for purification.

- Drying Agents : Anhydrous sodium sulfate is used to remove residual moisture from organic extracts.

- Characterization : Proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS) confirm the structure and purity.

- Yield Optimization : Reaction times, temperatures, and reagent stoichiometries are optimized to maximize yield and minimize side products.

Summary of Key Reagents and Roles

| Reagent | Role in Synthesis | Notes |

|---|---|---|

| N,N’-Dicyclohexylcarbodiimide (DCC) | Coupling agent to activate carboxyl groups | Forms NHS ester intermediate |

| N-Hydroxysuccinimide (NHS) | Stabilizes activated ester | Enhances reactivity with amines |

| tert-Butyl chloroformate / tert-Butyl acetate | Esterification agent | Introduces tert-butyl protecting group |

| Mitsunobu reagents (e.g., DEAD, PPh3) | Facilitate substitution reactions | Used for PEG linker attachment |

| Trifluoroacetic acid (TFA) | Deprotection of Boc groups | Mild acidic conditions |

| Anhydrous sodium sulfate | Drying agent | Removes water from organic phases |

| Solvents (THF, dichloromethane, cyclohexane, ethyl acetate) | Reaction medium and purification | Choice depends on reaction step |

Analyse Des Réactions Chimiques

Esterification and Protective Group Chemistry

The t-butyl ester group serves as a transient protective moiety for the carboxylic acid functionality. Key reactions include:

Formation of t-Butyl Ester

-

Reaction : Carboxylic acid derivatives of TAMRA react with hydroxyl-terminated PEG4 under acidic or basic conditions to form the ester bond.

-

Catalysts : Bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate enables direct esterification of carboxylic acids with free amino groups, achieving high yields (~80–95%) .

-

Conditions : Solvents like dichloromethane (DCM) or dimethylformamide (DMF), room temperature .

Deprotection of t-Butyl Ester

The t-butyl group is cleaved under acidic conditions to regenerate the free carboxylic acid:

-

Reagents :

-

Mechanism : Acid-mediated cleavage proceeds via protonation of the ester oxygen, followed by elimination of isobutylene and formation of the carboxylic acid .

Post-Deprotection Conjugation Reactions

The exposed carboxylic acid undergoes diverse bioconjugation reactions:

Amide Bond Formation

-

Reagents : NHS/EDC or TSTU (tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) .

-

Conditions : pH 7.2–8.5, 0–4°C or RT, 2–6 hours.

-

Targets : Primary amines on proteins, antibodies, or peptides.

-

Example : Reaction with Rhodamine Red-X NHS ester yields fluorescently labeled biomolecules .

Acid Chloride Formation

-

Reagent : SOCl₂ at RT converts the deprotected carboxylic acid to an acid chloride .

-

Applications : Subsequent reactions with alcohols or amines to form esters/amides under mild conditions .

PEG4 Linker Reactivity

The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance. Key interactions:

-

Hydrogen Bonding : PEG4 interacts with aqueous solvents, improving biocompatibility .

-

Oxidative Stability : Resists degradation under neutral pH but may oxidize under strong acidic/basic conditions .

Fluorescence Quenching and Stability

-

pH Sensitivity : Fluorescence intensity decreases below pH 4 due to protonation of the TAMRA dye.

-

Thermal Stability : Stable at ≤37°C for 24 hours; degradation occurs >60°C.

Comparative Reaction Efficiency

| Reaction Type | Key Reagent | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| t-Butyl Deprotection | TFA | 1–2 | >95 | High |

| Amide Coupling | TSTU | 2–4 | 85–90 | Moderate |

| Acid Chloride Synthesis | SOCl₂ | 0.5–1 | >90 | High |

Mechanistic Considerations

Applications De Recherche Scientifique

TAMRA-PEG4-t-butyl ester has a wide range of scientific research applications, including:

Fluorescent Labeling: It is used as a fluorescent probe for labeling biomolecules such as proteins, peptides, and nucleic acids for imaging and detection purposes

Cell and Organelle Staining: It is used for staining cells and organelles in fluorescence microscopy and flow cytometry

DNA Staining: It is used for staining DNA in gel electrophoresis and other molecular biology techniques

Fluorescent Enzyme Substrates: It is used as a substrate for various enzymes in fluorescence-based assays

pH Indicators: It is used as a pH indicator in various biochemical assays

Mécanisme D'action

The mechanism of action of TAMRA-PEG4-t-butyl ester involves its fluorescent properties. The TAMRA moiety absorbs light at a specific wavelength (553 nm) and emits light at a longer wavelength (575 nm), making it useful for fluorescence-based applications . The PEG4 linker enhances the solubility and stability of the compound, while the tert-butyl ester group protects the carboxyl group until it is needed for conjugation .

Comparaison Avec Des Composés Similaires

Critical Considerations

- Deprotection Requirements : The t-butyl ester must be removed (e.g., via trifluoroacetic acid) before conjugation, adding a step to workflows .

- Isomer Specificity : Some TAMRA derivatives (e.g., 5- vs. 6-isomers) exhibit spectral differences; however, TAMRA-PEG4-t-butyl ester is typically supplied as a single isomer .

- Cost: PEGylated TAMRA derivatives are generally more expensive than non-PEGylated variants (e.g., NHS esters) due to synthetic complexity .

Q & A

Q. How do researchers address ethical considerations when using TAMRA-PEG4-t-butyl ester in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.